5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile
CAS No.:
Cat. No.: VC17950822
Molecular Formula: C19H19ClN6O
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19ClN6O |
|---|---|
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | 5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25) |
| Standard InChI Key | SRBJWIBAMIKCMV-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
5-[(8-Chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile belongs to the pyrazine-carboxamide class of heterocyclic compounds. Its structure integrates an 8-chloroisoquinoline moiety linked via an amino group to a pyrazine core, which is further substituted with a dimethylamino-propan-2-yloxy chain and a nitrile group (Table 1). The nitrile group enhances electrophilic reactivity, while the dimethylamino side chain contributes to solubility and target engagement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.8 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar solvents |
| Stability | Stable under inert conditions |
Structural Determinants of Chk1 Binding
The compound’s inhibitory activity stems from its ability to occupy the ATP-binding pocket of Chk1. Crystallographic studies reveal hydrogen bonds between the pyrazine nitrogen atoms and the hinge region residues Glu85 and Cys87 of Chk1 . The 8-chloroisoquinoline group extends into the hydrophobic interior pocket, engaging with Asn59 and disrupting water-mediated interactions critical for kinase activation .
Synthesis and Chemical Optimization
Key Synthetic Pathways
The synthesis begins with 4-chloro-3-nitrobenzonitrile, which undergoes nucleophilic aromatic substitution, cyclization, and functionalization to construct the pyrazine core (Scheme 1). A critical step involves the palladium-catalyzed coupling of 8-chloroisoquinolin-3-yl trifluoromethanesulfonate with the pyrazine intermediate to install the amino linkage . Purification via chromatography ensures high yield and purity.
| Step | Reaction Type | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitro Reduction | 85% | |
| 2 | Suzuki-Miyaura Coupling | 78% | |
| 3 | Deprotection | 92% |
Structural Modifications for Enhanced Potency
Replacing the ethyl ester in early analogs with a nitrile group improved metabolic stability and binding affinity. Introducing the (R)-enantiomer of the dimethylamino-propan-2-yloxy side chain optimized steric complementarity with Chk1’s ribose pocket, achieving a 10-fold increase in inhibitory potency compared to the (S)-enantiomer .
Mechanism of Action and Biological Activity
Chk1 Inhibition and Cell Cycle Disruption
By competitively inhibiting Chk1’s ATP-binding site (), the compound prevents phosphorylation of downstream targets like Cdc25C, leading to premature mitotic entry in DNA-damaged cells . In p53-deficient cells, this results in apoptosis due to unchecked replication stress, whereas p53 wild-type cells undergo reversible G1 arrest .
Radiosensitization Effects
Combining the compound with ionizing radiation synergistically reduces clonogenic survival in p53-deficient head and neck squamous cell carcinoma (HNSCC) models. Radiation-induced foci persist longer in treated cells, indicating impaired homologous recombination repair .
Preclinical Studies and Efficacy
In Vitro Profiling
In HCT116 colorectal cancer cells (p53), the compound reduced survival fraction by 90% at 1 μM when combined with 2 Gy radiation, compared to 40% reduction in p53 isogenic lines . Mechanistic assays confirmed ablation of G2/M checkpoint control and increased caspase-3 activation.
Table 3: Efficacy in Xenograft Models
| Model | Treatment | Tumor Growth Inhibition |
|---|---|---|
| HNSCC (p53) | Radiation + Compound | 78% |
| HNSCC (p53) | Radiation Alone | 32% |
Pharmacokinetic Profile
In murine models, the compound exhibits a plasma half-life of 2.3 hours and achieves tumor concentrations exceeding the for 8 hours post-administration . Limited penetration of the blood-brain barrier restricts its utility in CNS malignancies.
Selectivity and Pharmacological Profile
Kinase Selectivity Screening
At 1 μM, the compound inhibits Chk1 with >100-fold selectivity over Chk2, CDK2, and Aurora kinases. This specificity arises from its unique interactions with Asn59 and the water network in Chk1’s interior pocket, which are absent in most off-target kinases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume